
Paraformaldehyde-13C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Paraformaldehyde (13C) is a polymer of formaldehyde that contains the carbon-13 isotope. It is a white crystalline powder with a slight formaldehyde odor. This compound is widely used in scientific research due to its unique isotopic labeling, which makes it valuable for nuclear magnetic resonance (NMR) studies and other analytical techniques .
准备方法
Synthetic Routes and Reaction Conditions
Paraformaldehyde (13C) is synthesized by the polymerization of formaldehyde (13C). The process involves the slow formation of paraformaldehyde in aqueous formaldehyde solutions, especially when stored in cold conditions. The polymerization results in a white precipitate .
Industrial Production Methods
In industrial settings, paraformaldehyde (13C) is produced by heating formaldehyde (13C) solutions to induce polymerization. The process may involve the addition of stabilizers like methanol to limit the extent of polymerization .
化学反应分析
Types of Reactions
Paraformaldehyde (13C) undergoes several types of chemical reactions, including:
Depolymerization: Heating paraformaldehyde (13C) can depolymerize it into formaldehyde gas.
Hydrolysis: In the presence of water, acids, or bases, paraformaldehyde (13C) can be converted back into formaldehyde solution.
Common Reagents and Conditions
Heat: Used for depolymerization to produce formaldehyde gas.
Water, Acids, and Bases: Used for hydrolysis to produce formaldehyde solution.
Major Products Formed
Formaldehyde Gas: Produced by dry heating paraformaldehyde (13C).
Formaldehyde Solution: Produced by hydrolysis in the presence of water, acids, or bases.
科学研究应用
Paraformaldehyde (13C) has a wide range of applications in scientific research:
作用机制
Paraformaldehyde (13C) exerts its effects primarily through the release of formaldehyde (13C) upon depolymerization. Formaldehyde (13C) can crosslink proteins and nucleic acids, making it an effective fixative for biological samples. This crosslinking ability is due to the formation of covalent bonds between formaldehyde and functional groups in proteins and nucleic acids, resulting in an insoluble meshwork that preserves the structural integrity of the samples .
相似化合物的比较
Similar Compounds
Formaldehyde (13C): The monomeric form of paraformaldehyde (13C), used in similar applications but in a different physical state.
Paraformaldehyde-d2: A deuterated form of paraformaldehyde, used for different isotopic labeling studies.
Formaldehyde-d2 Solution: A deuterated solution of formaldehyde, used in NMR studies.
Uniqueness
Paraformaldehyde (13C) is unique due to its polymeric nature and the presence of the carbon-13 isotope. This makes it particularly valuable for NMR studies and other analytical techniques that require isotopic labeling. Its ability to release formaldehyde (13C) upon depolymerization also makes it versatile for various applications in chemistry, biology, medicine, and industry .
属性
分子式 |
CH4O2 |
|---|---|
分子量 |
49.034 g/mol |
IUPAC 名称 |
(113C)methanediol |
InChI |
InChI=1S/CH4O2/c2-1-3/h2-3H,1H2/i1+1 |
InChI 键 |
CKFGINPQOCXMAZ-OUBTZVSYSA-N |
手性 SMILES |
[13CH2](O)O |
规范 SMILES |
C(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


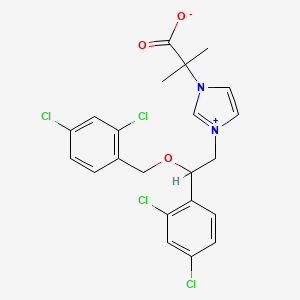

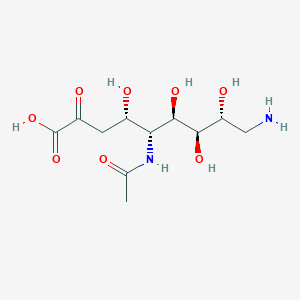

![6-[(5R)-5-benzamidocyclohex-1-en-1-yl]-3-[(1-methyl-1H-pyrazol-4-yl)amino]pyrazine-2-carboxamide](/img/structure/B13845181.png)
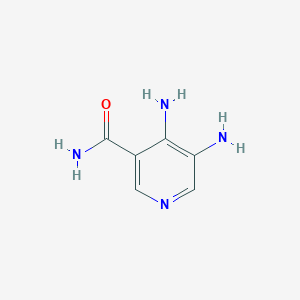
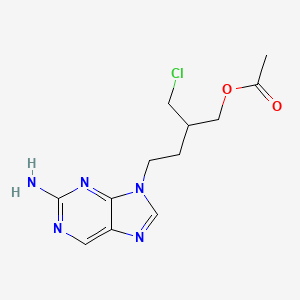
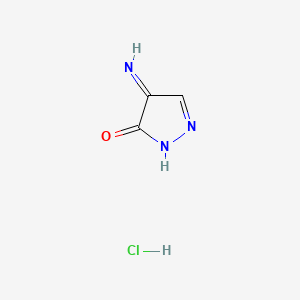
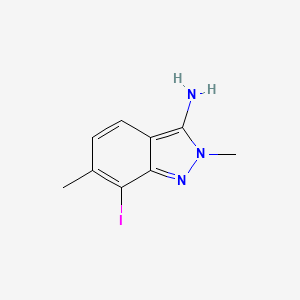
![[1-(4-Aminophenyl)cyclohexyl]methanol](/img/structure/B13845213.png)
![3-[(Cyclopropylmethyl)oxy]-5-(hydroxymethyl)phenol](/img/structure/B13845221.png)



